molecular formula C13H10BrNO2 B14848503 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde

Cat. No.: B14848503
M. Wt: 292.13 g/mol
InChI Key: MQCQSXYJHXDNQK-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-(5-Bromo-2-methoxyphenyl)picolinic acid.

    Reduction: 6-(5-Bromo-2-methoxyphenyl)picolinalcohol.

    Substitution: Various substituted picolinaldehydes depending on the nucleophile used.

Scientific Research Applications

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-picolinaldehyde: Similar structure but lacks the methoxy group.

    6-(2-Methoxyphenyl)picolinaldehyde: Similar structure but lacks the bromine atom.

    6-(5-Bromo-2-hydroxyphenyl)picolinaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. These functional groups can enhance the compound’s solubility, stability, and specificity in various chemical and biological applications .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3

InChI Key

MQCQSXYJHXDNQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O

Origin of Product

United States

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